molecular formula C8H9NO3 B3179942 4-Methoxy-5-methylpicolinic acid CAS No. 1113102-00-3

4-Methoxy-5-methylpicolinic acid

Cat. No.: B3179942
CAS No.: 1113102-00-3
M. Wt: 167.16
InChI Key: OHHQLTUHTXAIMV-UHFFFAOYSA-N
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Description

Contextualization of Pyridine-2-carboxylic Acids in Modern Organic Chemistry

Pyridine-2-carboxylic acid, commonly known as picolinic acid, is an organic compound derived from pyridine (B92270) with a carboxylic acid group at the 2-position. ontosight.aiwikipedia.org This structural motif is a fundamental building block in the synthesis of a vast array of more complex molecules. ontosight.ai The presence of the nitrogen atom in the aromatic ring significantly influences the molecule's physicochemical properties, facilitating interactions such as π-π stacking and hydrogen bonding. nih.gov

Picolinic acid and its derivatives are not merely laboratory curiosities; they are found in nature and have been identified in various plants. ontosight.ai Some natural products containing the picolinic acid moiety, like streptonigrin, exhibit notable antitumor and antibacterial properties. nih.govwikipedia.org The versatility of the picolinic acid scaffold allows for the introduction of various substituents, leading to a diverse library of compounds with a broad spectrum of biological activities. ontosight.ainih.gov This has led to their investigation for applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aichemimpex.com For instance, derivatives of picolinic acid have been explored for their anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.aiontosight.ai

Rationale for Investigating 4-Methoxy-5-methylpicolinic Acid

The specific substitution pattern of a methoxy (B1213986) group at the 4-position and a methyl group at the 5-position of the picolinic acid backbone imparts unique characteristics to this compound, making it a compound of particular scientific interest. The introduction of these functional groups can significantly alter the electronic and steric properties of the parent molecule, potentially enhancing its biological activity or modifying its interaction with specific targets.

Research into similarly substituted compounds provides a strong rationale for the investigation of this specific molecule. For example, the introduction of a trifluoromethyl group in other picolinic acid derivatives has been shown to enhance their biological activities by increasing lipophilicity and improving their ability to penetrate cell membranes. ontosight.ai While no direct literature is available for this compound itself, the study of analogous compounds, such as 4-methoxy-5-(trifluoromethyl)picolinic acid, highlights the ongoing interest in this substitution pattern. uni.lu The investigation of this compound is therefore a logical step in the systematic exploration of the chemical space of substituted picolinic acids.

Scope and Objectives of Academic Research on the Compound

Academic research on a novel compound like this compound typically follows a structured path to elucidate its properties and potential applications. The primary objectives of such research would include:

Synthesis and Characterization: The initial and most fundamental objective is the development of an efficient and scalable synthetic route to produce the compound. This is followed by thorough characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its chemical structure. ontosight.ai

Physicochemical Properties: A comprehensive study of its physical and chemical properties, such as melting point, solubility, and stability, is crucial for understanding its behavior and potential for formulation.

Exploration of Biological Activity: A key focus of academic inquiry would be to screen the compound for a range of biological activities. Given the known properties of other picolinic acid derivatives, this would likely include assays for antimicrobial, anti-inflammatory, and enzyme inhibitory effects. ontosight.aiontosight.ainih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing related analogs, researchers can establish relationships between the compound's structure and its biological activity. This knowledge is invaluable for the rational design of more potent and selective molecules.

Investigation of Mechanism of Action: For compounds that exhibit significant biological activity, a major research objective is to understand how they exert their effects at a molecular level. This could involve studies to identify the specific cellular targets or pathways with which the compound interacts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-5-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-4-9-6(8(10)11)3-7(5)12-2/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHQLTUHTXAIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 4 Methoxy 5 Methylpicolinic Acid

Fundamental Reaction Pathways and Transformations

The reactivity of 4-Methoxy-5-methylpicolinic acid is governed by the interplay of its constituent functional groups: the pyridine (B92270) ring, the carboxylic acid, the methoxy (B1213986) group, and the methyl group. The pyridine nitrogen and the carboxylic acid group are the most reactive sites for a variety of transformations.

One of the fundamental reactions of picolinic acids, in general, is decarboxylation, which is the removal of the carboxyl group. Studies on various pyridinecarboxylic acids have shown that the 2-position of the carboxyl group, as in picolinic acid, facilitates this reaction compared to its isomers, nicotinic and isonicotinic acids. cdnsciencepub.com The reaction is believed to proceed through the formation of a zwitterionic intermediate, which then loses carbon dioxide to form a 2-pyridyl carbanion or a related ylid. cdnsciencepub.com The presence of substituents, such as the methoxy and methyl groups in this compound, can modulate the rate and conditions required for this transformation.

The carboxylic acid moiety can also undergo standard transformations. Esterification, for instance, can be achieved by reacting the acid with an alcohol under acidic conditions. This reaction proceeds via a typical acid-catalyzed nucleophilic acyl substitution mechanism. libretexts.org Similarly, the formation of amides is possible by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. libretexts.org

Reactivity Towards Electrophilic and Nucleophilic Reagents

The pyridine ring of this compound is electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. However, the presence of the electron-donating methoxy group at the 4-position can activate the ring towards electrophiles. Kinetic studies on the nitration of substituted pyridine 1-oxides have shown that methoxy groups are strongly activating. scispace.com For this compound, electrophilic attack would be directed to the positions ortho and para to the methoxy group. However, the existing substitution pattern leaves only the 3- and 6-positions available. The directing effects of all substituents would need to be considered to predict the regioselectivity of such reactions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen. The carboxylic acid group at the 2-position further enhances this susceptibility. Nucleophilic attack on the carbonyl carbon of the carboxylic acid or its derivatives is a key reaction. masterorganicchemistry.comlibretexts.org This nucleophilic acyl substitution proceeds through an addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, which then expels a leaving group. masterorganicchemistry.comlibretexts.org The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > anhydrides > esters > amides. libretexts.org

The methoxy group itself can be the target of nucleophilic substitution. For instance, reactions of 4-methoxypyridines with alkyl iodides can lead to the formation of N-methyl-4-pyridones, with the presence of a solvent and electron-withdrawing groups on the ring favoring this conversion. researchgate.net

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are not extensively documented in publicly available literature. However, general principles from related systems can provide insights.

For the decarboxylation of pyridinecarboxylic acids in aqueous solutions, it has been observed that the isoelectric species (zwitterion) decarboxylates at a rate comparable to the anionic form. cdnsciencepub.com The rate of this reaction is significantly influenced by the pH of the solution. cdnsciencepub.com

Kinetic studies of electrophilic substitution on pyridine derivatives, such as nitration, have shown that the reaction can proceed on either the free base or the conjugate acid, depending on the substituents and reaction conditions. scispace.com The methoxy group is known to be strongly activating, which would influence the reaction rate. scispace.com

For nucleophilic acyl substitution reactions, the rate is dependent on the nature of the nucleophile and the leaving group. masterorganicchemistry.comlibretexts.org The general reactivity trend of carboxylic acid derivatives provides a qualitative understanding of the kinetics of these transformations. libretexts.org

Table 1: General Reactivity Trends and Mechanistic Features

Reaction TypeKey FeaturesProbable MechanismInfluencing Factors
DecarboxylationLoss of CO2 from the carboxylic acid group. cdnsciencepub.comFormation of a zwitterionic intermediate followed by elimination. cdnsciencepub.compH, temperature, solvent. cdnsciencepub.com
EsterificationConversion of the carboxylic acid to an ester. libretexts.orgAcid-catalyzed nucleophilic acyl substitution. libretexts.orgAlcohol concentration, acid catalyst strength. libretexts.org
Amide FormationConversion of the carboxylic acid to an amide. libretexts.orgActivation of the carboxylic acid followed by nucleophilic acyl substitution. libretexts.orgNature of the activating agent and the amine. libretexts.org
Electrophilic Aromatic SubstitutionSubstitution on the pyridine ring. scispace.comProceeding via an arenium ion intermediate. scispace.comSubstituent effects (activating/deactivating), reaction conditions. scispace.com
Nucleophilic Acyl SubstitutionSubstitution at the carbonyl carbon. masterorganicchemistry.comlibretexts.orgAddition-elimination. masterorganicchemistry.comlibretexts.orgNucleophile strength, leaving group ability. libretexts.org
Nucleophilic Aromatic SubstitutionSubstitution on the pyridine ring.SNAr mechanism.Ring activation, nature of the nucleophile and leaving group.

Role as a Synthetic Intermediate in Complex Molecular Architectures

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its derivatives have been investigated for their potential as therapeutic agents.

While specific total syntheses explicitly detailing the use of this compound are not widely reported, the reactivity of its functional groups allows for its incorporation into larger molecular scaffolds. For example, the carboxylic acid can be converted to an amide, linking the picolinic acid moiety to other fragments. This strategy is common in the synthesis of bioactive compounds.

Patent literature suggests its use as an intermediate in the preparation of compounds for the treatment of various disorders. For instance, picolinic acid derivatives are used in the synthesis of compounds that act as CFTR modulators for treating cystic fibrosis. google.com The general synthetic utility of pyridinecarboxylic acids is well-established, with derivatives being part of numerous approved drugs and patented compounds. nih.gov

Coordination Chemistry and Supramolecular Assemblies of 4 Methoxy 5 Methylpicolinic Acid

Ligand Design Principles and Bidentate Chelation Characteristics

Picolinic acid and its analogues are classic examples of bidentate chelating agents. sjctni.edu The defining feature is the proximity of the carboxylic acid group to the pyridine (B92270) ring's nitrogen atom, which allows for the formation of stable metal complexes. researchgate.net

The fundamental design principle of 4-methoxy-5-methylpicolinic acid as a ligand is its capacity for N,O-bidentate chelation. nih.gov Upon deprotonation of the carboxylic acid, the resulting carboxylate oxygen and the pyridine nitrogen atom coordinate to a single metal center. researchgate.netnih.gov This coordination mode is highly favored and leads to the formation of a thermodynamically stable five-membered chelate ring. nih.govresearchgate.net The structural rigidity and aromaticity of the pyridine backbone contribute to the pre-organization of the donor atoms for effective metal binding. vulcanchem.com

FeatureDescription
Ligand Type Bidentate Chelator
Coordinating Atoms Pyridine Nitrogen (N), Carboxylate Oxygen (O)
Resulting Structure Five-membered chelate ring
Key Moieties Pyridine Ring, Carboxylic Acid, Methoxy (B1213986) Group, Methyl Group

The substituents on the pyridine ring play a critical role in modulating the ligand's electronic properties and steric profile, which in turn affects its coordination affinity for different metal ions.

Methoxy Group (-OCH₃): Located at the 4-position, the methoxy group is electron-donating. vulcanchem.com This property increases the electron density on the pyridine ring, enhancing the Lewis basicity of the pyridine nitrogen. A more basic nitrogen atom can form a stronger coordinate bond with a Lewis acidic metal center, thereby potentially increasing the stability of the resulting metal complex.

The coordination of this compound to a metal ion results in the formation of a five-membered chelate ring, comprising the metal ion, the pyridine nitrogen, C2 and C1 of the pyridine ring, and a carboxylate oxygen (M-N-C2-C1-O). nih.gov This ring structure is a key factor in the high stability of picolinic acid-type complexes, an effect known as the "chelate effect."

Conformational analysis of the resulting complex reveals that the pyridine ring itself is largely planar. nih.gov The formation of the chelate ring introduces a degree of strain, which can cause slight distortions from ideal geometries. nih.gov The bite angle of the ligand (the N-M-O angle within the chelate ring) is typically acute, often around 70°, which can lead to distorted coordination geometries around the metal center, such as a distorted octahedron or tetrahedron. nih.gov The molecule is nearly planar, with a small dihedral angle between the pyridine and other associated rings in similar structures. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis and characterization of metal complexes are essential for understanding their structure, bonding, and properties. Transition metal complexes, in particular, exhibit a wide range of coordination numbers and geometries. mdpi.com

Metal complexes of picolinic acid derivatives are typically prepared through straightforward synthetic routes. A common method involves the reaction of the ligand with a suitable metal salt in a 1:2 or 1:3 molar ratio (metal:ligand) in a solvent such as ethanol. sjctni.edunih.gov The reaction mixture is often heated under reflux for several hours to ensure complete reaction. sjctni.edunih.gov Upon cooling the solution, the metal complex, which is often less soluble than the reactants, crystallizes out and can be collected by filtration. sjctni.edu The resulting solid can then be washed and recrystallized to obtain a pure product. nih.gov This method is applicable to a wide variety of transition metals, including but not limited to copper(II), cobalt(II), nickel(II), and zinc(II). sjctni.edunih.govresearchgate.net

A combination of spectroscopic techniques and analytical methods is used to elucidate the coordination environment of the metal ion in the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the characteristic stretching frequencies of the C=O group in the carboxylic acid and the C=N bond within the pyridine ring are expected to shift, typically to lower frequencies. sjctni.edu This shift indicates the involvement of both the carboxylate oxygen and the pyridine nitrogen in bonding to the metal center. sjctni.edu

Vibrational ModeTypical Frequency (Free Ligand)Expected Shift upon Complexation
ν(C=O) ~1700 cm⁻¹Negative shift (to lower frequency)
ν(C=N) ~1600 cm⁻¹Negative shift (to lower frequency)

Electronic (UV-Visible) Spectra: The electronic spectra of transition metal complexes provide information about the d-d electronic transitions, which are indicative of the coordination geometry around the metal ion. researchgate.net For example, the position and number of absorption bands can help distinguish between octahedral, tetrahedral, or square planar geometries. sjctni.edunih.gov

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons on the metal ion, which provides further support for the assigned coordination geometry. sjctni.edu

Based on studies of related picolinate (B1231196) complexes, various geometries such as octahedral, tetrahedral, and square planar are possible depending on the metal ion, its oxidation state, and the presence of other co-ligands (like water or counter-ions). sjctni.eduresearchgate.netnih.gov

Supramolecular Interactions and Self-Assembly Processes

Beyond the primary coordination bonds, non-covalent supramolecular interactions play a crucial role in dictating the final architecture of the crystalline material. whiterose.ac.uk These interactions guide the self-assembly of individual metal-ligand units into extended one-, two-, or three-dimensional networks.

For complexes of this compound, the most significant interactions are hydrogen bonding and π–π stacking.

Hydrogen Bonding: Hydrogen bonding is a dominant force in the crystal engineering of pyridine-carboxylic acid systems. nih.govresearchgate.net If co-ligands like water molecules are present in the coordination sphere, they can act as hydrogen bond donors, forming O-H···O or O-H···N bonds with the carboxylate oxygen atoms or uncoordinated pyridine nitrogen atoms of adjacent complexes. nih.gov These interactions link the molecular units into chains or sheets. nih.gov

The interplay of these directional interactions—coordination bonds, hydrogen bonds, and π–π stacking—guides the self-assembly process, leading to the formation of well-ordered crystalline materials with specific topologies and properties.

Hydrogen Bonding Networks in Crystalline Structures

The molecular structure of this compound, featuring a carboxylic acid group, a pyridine nitrogen atom, and a methoxy group, suggests a high potential for the formation of intricate hydrogen bonding networks in its crystalline form. Picolinic acid and its derivatives are well-known for their capacity to form robust supramolecular structures through various hydrogen bonding motifs.

Typically, the carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). This often leads to the formation of dimeric structures, where two molecules are linked by a pair of O-H···O hydrogen bonds. Furthermore, the pyridine nitrogen atom is a potent hydrogen bond acceptor, which can interact with the carboxylic acid proton of a neighboring molecule, leading to the formation of catemeric chains or more complex three-dimensional networks.

The methoxy group at the 4-position and the methyl group at the 5-position would further influence the crystal packing. The methoxy group's oxygen atom could act as a weak hydrogen bond acceptor, while the methyl group, being non-polar, would likely engage in weaker van der Waals interactions. The interplay between the strong hydrogen bonds and these weaker interactions would ultimately determine the final crystalline architecture.

Without experimental crystallographic data, the precise nature of the hydrogen bonding network—whether it forms discrete dimers, one-dimensional chains, two-dimensional sheets, or a three-dimensional framework—cannot be definitively described. The table below outlines the potential hydrogen bond donors and acceptors within the molecule.

Functional GroupPotential Role in Hydrogen Bonding
Carboxylic Acid (-COOH)Donor (O-H), Acceptor (C=O)
Pyridine NitrogenAcceptor
Methoxy Oxygen (-OCH3)Weak Acceptor

Metal-Organic Framework (MOF) Synthesis and Properties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as its porosity, stability, and functionality, are directly influenced by the geometry and chemical nature of the organic linker.

This compound possesses the necessary characteristics to function as a linker in MOF synthesis. The picolinate moiety (the deprotonated form of picolinic acid) is an excellent chelating agent for a wide variety of metal ions. The nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group can coordinate to a metal center, forming a stable five-membered chelate ring. The second oxygen of the carboxylate can then bridge to an adjacent metal center, facilitating the formation of an extended network.

However, a review of the existing literature does not provide any specific examples of MOFs that have been synthesized using this compound as a linker. Consequently, no experimental data on the structural characteristics or properties of such MOFs can be presented. The table below summarizes the key features of this compound as a potential MOF linker.

FeatureDescription
Coordination Sites Pyridine nitrogen and carboxylate oxygen atoms, capable of forming chelate rings with metal ions.
Bridging Capability The carboxylate group can bridge between metal centers to form an extended framework.
Functionality The methoxy and methyl groups can functionalize the pores of the MOF, influencing its properties.
Potential Metals Can coordinate with a wide range of transition metals, lanthanides, and main group metals.

Advanced Computational and Theoretical Chemistry Studies of 4 Methoxy 5 Methylpicolinic Acid

Quantum Chemical Calculations on Molecular and Electronic Structures

No published studies were found that specifically detail the quantum chemical calculations for 4-methoxy-5-methylpicolinic acid. Such studies would be essential for understanding the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) Optimizations and Basis Set Selection

There is no available literature that discusses the optimization of the molecular structure of this compound using Density Functional Theory (DFT). This type of analysis would typically involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to accurately model the compound's geometric parameters, such as bond lengths and angles.

Ab Initio Methods for High-Accuracy Predictions

High-accuracy predictions for the properties of this compound using ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, have not been reported in the scientific literature. These computationally intensive methods are often used to obtain benchmark data for molecular systems.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding its chemical reactivity and electronic transitions, has not been publicly documented. The energy gap between these frontier orbitals would provide insights into the molecule's kinetic stability and electrical transport properties.

Simulation and Interpretation of Spectroscopic Data

While experimental spectroscopic data may exist, the computational simulation and detailed interpretation of these spectra for this compound are not present in the available literature.

Vibrational Frequency Calculations (FT-IR, Raman)

No computational studies on the vibrational frequencies of this compound are available. Such calculations would allow for the theoretical prediction of its Fourier-Transform Infrared (FT-IR) and Raman spectra, aiding in the assignment of experimental vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

There are no published computational predictions of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These calculations, often performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, are valuable for confirming the molecular structure and aiding in the interpretation of experimental NMR data.

UV-Visible Absorption Spectra Theoretical Derivations

The electronic absorption spectrum of this compound is theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum mechanical method for predicting the electronic transitions of molecules. These calculations are typically performed on the molecule's optimized ground-state geometry. The theoretical derivations provide insights into the maximum absorption wavelengths (λmax), the strength of the transitions (oscillator strength, f), and the specific molecular orbitals involved in the electronic excitations.

The primary electronic transitions in molecules like this compound are generally π → π* and n → π* transitions, originating from the delocalized π-system of the pyridine (B92270) ring and the non-bonding lone pairs of the oxygen and nitrogen atoms. The calculations can predict how the substituents—the methoxy (B1213986) and methyl groups—influence the energy of these transitions and, consequently, the color and photochemical behavior of the compound.

Table 1: Theoretical UV-Visible Absorption Data for this compound (Illustrative) Calculated using TD-DFT/B3LYP/6-311++G(d,p) in a simulated solvent environment.

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
2850.35HOMO -> LUMOπ → π
2420.21HOMO-1 -> LUMOπ → π
3100.02HOMO-2 -> LUMOn → π*

Molecular Reactivity Indices and Global Properties

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity of a molecule through various descriptors. mdpi.com These indices are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imist.ma

Global reactivity descriptors offer a quantitative measure of a molecule's stability and reactivity. idosi.org The ionization potential (I) and electron affinity (A) can be approximated by the energies of the HOMO and LUMO orbitals, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO). mdpi.comimist.ma

From these values, key indices are calculated:

Chemical Hardness (η) : η = (I - A) / 2. Hardness measures the resistance of a molecule to change its electron configuration. Molecules with a large energy gap between the HOMO and LUMO are considered "hard" and are less reactive.

Chemical Potential (μ) : μ = - (I + A) / 2. This index describes the escaping tendency of electrons from a system.

Electrophilicity Index (ω) : ω = μ² / (2η). This descriptor quantifies the ability of a species to accept electrons, acting as an electrophile. imist.maidosi.org

Table 2: Calculated Global Reactivity Indices for this compound (Illustrative) Based on HOMO/LUMO energies calculated at the B3LYP/6-311++G(d,p) level.

ParameterSymbolFormulaCalculated Value (eV)
HOMO EnergyE_HOMO--6.85
LUMO EnergyE_LUMO--2.15
Ionization PotentialI-E_HOMO6.85
Electron AffinityA-E_LUMO2.15
Energy GapΔEI - A4.70
Chemical Hardnessη(I - A) / 22.35
Chemical Potentialμ-(I + A) / 2-4.50
Electrophilicity Indexωμ² / (2η)4.31

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. numberanalytics.comekb.eg The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of electrostatic potential. numberanalytics.com

Red/Yellow Regions : These colors indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. wuxiapptec.com For this compound, the most negative potential is expected around the carbonyl oxygen of the carboxylic acid, the methoxy group's oxygen, and the pyridine ring's nitrogen atom.

Blue Regions : This color indicates positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. ekb.eg The most positive potential is anticipated around the acidic hydrogen of the carboxylic acid group.

Green Regions : These areas represent neutral or near-zero potential. ekb.eg

The MEP map provides a clear, intuitive picture of the molecule's polarity and its potential interaction points with other chemical species, which is crucial for understanding molecular recognition and reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) Lewis structures. wikipedia.org This analysis provides a quantitative description of bonding in terms of hybridization and orbital composition.

A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing electron delocalizations from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction.

For this compound, significant hyperconjugative interactions would include:

Delocalization from the lone pairs of the methoxy oxygen (donor) to the antibonding π* orbitals of the pyridine ring (acceptor).

Delocalization from the lone pairs of the ring nitrogen (donor) to adjacent antibonding σ* or π* orbitals (acceptor).

Intramolecular hydrogen bonding interactions, such as from the lone pair of the pyridine nitrogen to the antibonding σ* orbital of the O-H bond of the carboxylic acid.

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(2) O(methoxy)π(C3-C4)25.5
LP(1) N(ring)σ(C2-C(carboxyl))5.8
π(C5-C6)π(C3-C4)18.2
LP(1) N(ring)σ(O-H)2.1

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Molecules with large dipole moments, extensive π-conjugated systems, and significant intramolecular charge transfer from electron-donating to electron-accepting groups can exhibit significant nonlinear optical (NLO) properties. These properties are of great interest for applications in photonics and optoelectronics. nih.gov

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). ekb.eg The magnitude of the total molecular hyperpolarizability (β_tot) is a key indicator of a molecule's NLO activity. For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group on the pyridine ring suggests potential for intramolecular charge transfer and, consequently, NLO behavior. The calculations are often compared to a standard NLO material, such as urea, to gauge their potential.

Table 4: Calculated NLO Properties for this compound (Illustrative) Calculated using DFT/B3LYP/6-311++G(d,p).

PropertyThis compoundUrea (Reference)
Dipole Moment (μ, Debye)3.581.37
Mean Polarizability (α, a.u.)105.235.6
Total Hyperpolarizability (β_tot, a.u.)785372

Mentioned Compounds

Advanced Analytical Techniques for Comprehensive Characterization

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing highly accurate mass measurements of the molecular ion.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds like 4-Methoxy-5-methylpicolinic acid. nih.gov The compound is first separated from a mixture by liquid chromatography and then introduced into the mass spectrometer via an electrospray ionization source. In the ESI source, the analyte is ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

The high-resolution capability of the mass analyzer allows for the determination of the ion's mass with exceptional accuracy, often to within a few parts per million (ppm). This precision enables the confirmation of the elemental composition C₈H₉NO₃. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the selected molecular ion is fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a unique fingerprint of the molecule, confirming the presence and connectivity of the methoxy (B1213986), methyl, and carboxylic acid functional groups on the pyridine (B92270) ring. The LC-ESI-QTOF/MS technique, for instance, has proven effective for the detailed characterization of various phenolic compounds and flavonoids in plant extracts. mdpi.comnih.gov

Table 1: Predicted HRMS Adducts for this compound (C₈H₉NO₃)

Adduct TypeFormulaCalculated m/z
[M+H]⁺ [C₈H₁₀NO₃]⁺168.0655
[M+Na]⁺ [C₈H₉NNaO₃]⁺190.0475
[M+K]⁺ [C₈H₉NKO₃]⁺206.0214
[M-H]⁻ [C₈H₈NO₃]⁻166.0510
Data is predictive and based on the molecular formula. Actual experimental values may vary slightly.

While this compound itself is not sufficiently volatile for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis, its volatile derivatives can be readily analyzed using this technique. Carboxylic acids are commonly converted into more volatile and thermally stable esters, such as trimethylsilyl (B98337) (TMS) esters, for GC-MS analysis. nist.gov

The derivatization process involves reacting the carboxylic acid group with a silylating agent. The resulting TMS ester of this compound can then be separated on a GC column and analyzed by the mass spectrometer. The electron ionization (EI) mass spectrum of the derivative provides a characteristic fragmentation pattern that can be used for structural confirmation and identification. Studies on regioisomeric amines have shown that derivatization, for example with trifluoroacetyl groups, can create unique fragment ions that allow for specific identification of the molecule's structure. ojp.gov This approach is crucial for distinguishing between isomers that might have similar properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of this compound.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, complex structures often result in signal overlap. nih.gov Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and piecing together the molecular structure. mdpi.com

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, it would show correlations between the two aromatic protons on the pyridine ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of the carbon signal for each protonated carbon in the molecule (the two aromatic CH groups, the methoxy group, and the methyl group).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position/GroupAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Carboxyl-COOH~12-13~165-170H-3 to C-2, C-COOH
Pyridine RingC-2-~150-155H-3 to C-2
Pyridine RingH-3~8.0-8.2~110-115H-3 to C-2, C-4, C-5, C-COOH
Pyridine RingC-4-~160-165OCH₃ protons to C-4
Pyridine RingC-5-~125-130CH₃ protons to C-5
Pyridine RingH-6~8.3-8.5~145-150H-6 to C-2, C-4, C-5
Methoxy-OCH₃~3.9-4.1~55-60OCH₃ protons to C-4
Methyl-CH₃~2.2-2.4~15-20CH₃ protons to C-4, C-5, C-6
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Solid-State NMR (ssNMR) provides structural information about materials in their solid form, which can be crystalline or amorphous. This technique is particularly useful for studying polymorphism (the ability of a compound to exist in more than one crystal form) and for understanding molecular dynamics in the solid state. For this compound, ssNMR could be used to investigate the rotation of the methoxy and methyl groups. nih.gov The relaxation times measured in ssNMR experiments can be correlated with the energy barriers for these rotational motions, providing insight into the molecular packing and intermolecular interactions within the crystal lattice. nih.gov

X-ray Diffraction for Crystal and Molecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. wikipedia.org This technique provides definitive proof of the molecular structure by mapping the electron density of the atoms in the crystal.

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the molecule, producing a unique diffraction pattern. wikipedia.org By analyzing the positions and intensities of the diffracted spots, crystallographers can compute a three-dimensional model of the molecule.

The resulting crystal structure provides a wealth of information, including:

Precise bond lengths and angles: Confirming the geometry of the pyridine ring and its substituents.

Molecular conformation: Determining the planarity of the pyridine ring and the orientation of the carboxylic acid, methoxy, and methyl groups.

Intermolecular interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules) and π-π stacking, which govern how the molecules pack together in the crystal lattice. nih.gov

For example, a structural analysis of a related compound, N-(4-methoxyphenyl)picolinamide, revealed a nearly planar molecular conformation stabilized by intramolecular hydrogen bonds, with significant intermolecular C-H···π and hydrogen bonding interactions dictating the crystal packing. nih.gov A similar analysis for this compound would provide an unambiguous confirmation of its constitution and stereochemistry.

Single Crystal X-ray Diffraction Analysis

The analysis would begin with the slow crystallization of the compound from a suitable solvent to obtain a high-quality single crystal. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the positions of individual atoms can be resolved.

For this compound, SCXRD would reveal:

Molecular Conformation: The planarity of the pyridine ring and the orientation of the carboxylic acid, methoxy, and methyl substituents.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are crucial. It is expected that the carboxylic acid groups would form strong O-H···O hydrogen bonds, potentially leading to the formation of cyclic dimers, a common structural motif in carboxylic acids. mdpi.comnih.gov Additionally, weaker C-H···O or C-H···N interactions and potential π-stacking between pyridine rings would be identified, which collectively dictate the crystal packing. nih.gov

Stereochemistry: Unambiguous confirmation of the connectivity and spatial arrangement of the atoms.

Studies on related picolinic acid derivatives demonstrate that even small changes in substituents can significantly alter the crystal packing and intermolecular interactions, highlighting the importance of this technique for a definitive structural analysis. nih.gov

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials and is particularly vital in the pharmaceutical industry for studying polymorphism. mdpi.comrigaku.com Polymorphism is the ability of a compound to exist in two or more crystalline forms, which may exhibit different physicochemical properties such as solubility, stability, and bioavailability. rigaku.com

In a PXRD experiment, a powdered sample is exposed to X-rays, and the diffraction pattern—a plot of scattered intensity versus diffraction angle (2θ)—is recorded. This pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

The applications of PXRD for this compound would include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch against a standard pattern (which could be calculated from SCXRD data) to confirm its identity and phase purity.

Polymorph Screening: Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to different polymorphs. PXRD is the primary technique used to screen for and identify these different forms. Studies on cocrystals of picolinic acid have shown its versatility in forming different supramolecular structures, suggesting that substituted derivatives could also exhibit polymorphic behavior. nih.gov

Quantification of Polymorphic Impurities: PXRD can be used to detect and quantify the amount of an undesired polymorphic impurity within a sample, which is a critical aspect of quality control. rigaku.com

While no specific polymorphism studies on this compound are currently documented in public literature, the potential for its existence makes PXRD an indispensable technique for its solid-state characterization.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of molecules. These techniques are powerful for identifying functional groups and providing information about chemical bonding and molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Since specific functional groups absorb at characteristic frequencies, the resulting spectrum provides a molecular fingerprint. Although an experimental spectrum for this compound is not available, its characteristic absorption bands can be predicted based on its structure and data from related compounds like picolinic acid and 4-methoxybenzoic acid. chemicalbook.comresearchgate.netchemicalbook.com

The key functional groups in this compound are the carboxylic acid, the substituted pyridine ring, the methoxy group, and the methyl group. The expected FT-IR absorptions would include:

A very broad O-H stretching band for the hydrogen-bonded carboxylic acid, typically centered around 3000 cm⁻¹. youtube.com

C-H stretching vibrations from the methyl, methoxy, and aromatic groups in the 2850-3100 cm⁻¹ region.

A strong C=O (carbonyl) stretching band from the carboxylic acid, expected in the 1700-1730 cm⁻¹ region.

C=C and C=N stretching vibrations from the pyridine ring, typically appearing in the 1400-1650 cm⁻¹ range. researchgate.net

Asymmetric and symmetric C-O stretching from the methoxy group and the carboxylic acid, likely found between 1200 and 1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively. chemicalbook.com

Various bending vibrations and fingerprint region absorptions below 1400 cm⁻¹.

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-2500 (broad) O-H stretch (H-bonded) Carboxylic Acid
3100-2900 C-H stretch Aromatic, Methoxy, Methyl
1730-1700 C=O stretch Carboxylic Acid
1650-1550 C=N, C=C ring stretch Pyridine Ring
1470-1430 C-H bend Methyl, Methoxy
1300-1200 C-O stretch (asymmetric) Methoxy, Carboxylic Acid
1100-1000 C-O stretch (symmetric) Methoxy

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman is more sensitive to non-polar, symmetric vibrations.

For this compound, a Raman spectrum would be particularly useful for observing:

Pyridine Ring Modes: The symmetric "ring breathing" vibrations of the pyridine ring, which give rise to very strong and sharp bands, typically around 1000 and 1030 cm⁻¹, are highly characteristic. researchgate.net

C-C and C-CH₃ Vibrations: The stretching of the carbon-carbon bonds within the ring and the bond to the methyl group would be clearly visible.

Symmetric Carbonyl Stretch: While the C=O stretch is strong in IR, its symmetric component can also be observed in Raman spectra, often at a slightly different frequency. rsc.org

Together, FT-IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into its molecular symmetry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The technique is particularly useful for analyzing compounds containing chromophores, which are typically unsaturated systems like aromatic rings or carbonyl groups.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted pyridine ring. Key expected transitions include:

π→π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For substituted pyridines, these typically occur below 300 nm. researchgate.net The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups, both electron-donating, are expected to act as auxochromes, causing a bathochromic (red) shift of these transitions to longer wavelengths compared to unsubstituted picolinic acid.

n→π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the carbonyl and methoxy groups) to a π* antibonding orbital. These transitions are often observed as shoulders on the more intense π→π* bands. researchgate.net

The solvent used for the analysis can influence the position of the absorption maxima (λ_max), particularly for n→π* transitions, due to differing interactions with the ground and excited states.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques monitor the change in a material's physical properties as a function of temperature. Thermogravimetric Analysis (TGA) is a fundamental thermal method that measures the change in mass of a sample as it is heated at a controlled rate. This provides crucial information about the compound's thermal stability, decomposition profile, and the presence of volatile components like water or residual solvents.

A TGA analysis of this compound would likely show:

An initial, small mass loss at lower temperatures (e.g., < 150°C) if the sample contains residual solvent or is a hydrate.

A stable region where no mass loss occurs, indicating the temperature range of the compound's thermal stability.

One or more distinct steps of mass loss at higher temperatures, corresponding to the decomposition of the molecule. Based on studies of related metal picolinates, the decomposition is a multi-stage process. hud.ac.uk The initial major decomposition step for picolinic acid derivatives often involves decarboxylation (loss of CO₂ from the carboxylic acid group). wikipedia.org This would be followed by the subsequent breakdown of the resulting substituted pyridine ring at even higher temperatures.

The final residual mass at the end of the experiment (e.g., at 800-1000°C) would indicate the amount of non-volatile residue, which should be close to zero if the compound decomposes completely in an inert atmosphere.

High-Performance Chromatographic Separations for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the analysis of mixtures containing this compound. The inherent polarity and potential for ionization of the carboxylic acid and the pyridine nitrogen make it amenable to a variety of HPLC modes, including reversed-phase, mixed-mode, and ion-pair chromatography. The selection of the appropriate chromatographic conditions is critical for achieving the desired separation from starting materials, intermediates, byproducts, and potential degradants.

Purity Assessment by Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for determining the purity of this compound. The separation is primarily based on the compound's hydrophobicity.

Detailed research findings have demonstrated the successful use of C18 and phenyl-based stationary phases for the analysis of structurally similar substituted picolinic acids. For instance, the analysis of related methoxy-picolinic acid derivatives has been effectively carried out using a gradient mobile phase system. The use of an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

A typical RP-HPLC method for the purity analysis of this compound would involve a C18 column and a gradient elution with water and acetonitrile, both containing a small percentage of an acid. Detection is commonly performed using a UV detector at a wavelength where the pyridine chromophore exhibits strong absorbance, typically in the range of 260-280 nm.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Mixture Analysis and Separation of Isomers

In synthetic chemistry, this compound may be present in a mixture containing its isomers or other closely related pyridinecarboxylic acids. The separation of such mixtures is essential for accurate quantification and isolation of the desired compound. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven to be particularly effective for resolving isomers of pyridinecarboxylic acids that are difficult to separate by RP-HPLC alone. rsc.org

For example, a mixed-mode column with both hydrophobic and cation-exchange functionalities can exploit the subtle differences in the pKa and hydrophobicity of the isomers to achieve baseline separation. rsc.org The retention is typically controlled by adjusting the mobile phase pH and the concentration of the organic modifier and buffer salts. rsc.org

Table 2: Exemplary Mixed-Mode HPLC Conditions for Isomer Separation
ParameterCondition
Column Mixed-Mode Cation-Exchange/Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Ammonium (B1175870) Formate Buffer (pH 3.5) Gradient
Gradient 10% to 60% Acetonitrile over 25 minutes
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detection UV at 270 nm or Mass Spectrometry (MS)

Ion-Pair Chromatography for Enhanced Retention and Selectivity

For highly polar picolinic acid derivatives or when analyzing complex matrices, ion-pair chromatography can be a valuable tool. This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. This increases the hydrophobicity of the analyte, leading to enhanced retention on a reversed-phase column.

Tetrabutylammonium salts are common ion-pairing reagents for acidic compounds like this compound. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that need to be optimized to achieve the desired separation.

Structure Property Relationship Studies and Comparative Analysis with Picolinic Acid Derivatives

Comparative Electronic Effects of Different Substituents on the Picolinic Acid Core

The nitrogen atom in the pyridine (B92270) ring is inherently electron-withdrawing, which reduces the electron density of the ring compared to benzene. The introduction of further substituents can either amplify or counteract this effect. For instance, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups further decrease the electron density, making the picolinic acid less basic and the carboxyl group more acidic. Conversely, electron-donating groups (EDGs) like amino (-NH2) or methoxy (B1213986) (-OCH3) groups increase the electron density of the ring.

In the case of 4-Methoxy-5-methylpicolinic acid, we have two such substituents: a methoxy group at the 4-position and a methyl group at the 5-position.

Methyl Group (-CH3): The methyl group is a weak electron-donating group through an inductive effect, pushing electron density into the ring.

To illustrate these principles, the following table provides a qualitative comparison of the electronic effects of various substituents on the picolinic acid core.

SubstituentPositionInductive EffectResonance EffectOverall Electronic Effect on Ring
-NO24Strong -IStrong -MStrongly Deactivating
-CN4Strong -IStrong -MStrongly Deactivating
-Cl4Strong -IWeak +MDeactivating
-H---Neutral (Reference)
-CH34Weak +I-Weakly Activating
-OCH34Weak -IStrong +MStrongly Activating
-NH24Weak -IStrong +MStrongly Activating

This table illustrates general principles of substituent effects; specific quantitative effects can vary.

Analog Synthesis and Structure-Reactivity Correlations

The synthesis of picolinic acid derivatives is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). The reactivity of the picolinic acid core and its derivatives is directly tied to the electronic and steric properties of the substituents.

While specific, detailed synthetic routes for this compound are not widely available in peer-reviewed literature, its structure suggests that its synthesis would likely involve the modification of a pre-existing substituted pyridine ring. General methods for the synthesis of picolinic acid derivatives include the oxidation of the corresponding substituted 2-methylpyridines (picolines) or the hydrolysis of the corresponding nitriles. wikipedia.org For instance, a plausible route could involve the synthesis of 4-methoxy-5-methyl-2-cyanopyridine followed by hydrolysis.

The structure of this compound suggests certain reactivity patterns when compared to other analogs:

Nucleophilic Acyl Substitution: The reactivity of the carboxylic acid group towards nucleophiles is influenced by the electronic nature of the pyridine ring. The electron-donating methoxy and methyl groups in this compound increase the electron density on the ring, which can be relayed to the carbonyl carbon of the carboxylic acid. This increased electron density at the carbonyl carbon makes it less electrophilic and therefore potentially less reactive towards nucleophilic attack compared to picolinic acid or derivatives with electron-withdrawing groups. jackwestin.com

Reactions at the Pyridine Ring: The increased electron density on the pyridine ring of this compound would make it more susceptible to electrophilic aromatic substitution (EAS) reactions compared to unsubstituted picolinic acid, should the reaction conditions be forcing enough to overcome the inherent electron deficiency of the pyridine ring. The positions of substitution would be directed by the existing methoxy and methyl groups.

The following table outlines the expected relative reactivity of the carboxylic acid group in different picolinic acid derivatives towards a nucleophile.

Picolinic Acid DerivativeSubstituentsElectronic Effect on Carbonyl CarbonExpected Reactivity towards Nucleophiles
4-Nitropicolinic acid-NO2 (EWG)Increased electrophilicityHigh
Picolinic acid-H (neutral)Baseline electrophilicityModerate
4-Methylpicolinic acid-CH3 (weak EDG)Slightly decreased electrophilicitySlightly Decreased
4-Methoxypicolinic acid-OCH3 (strong EDG)Decreased electrophilicityDecreased
This compound -OCH3, -CH3 (EDGs)Further decreased electrophilicityLow

This table is based on general principles of organic chemistry. Actual reaction rates would require experimental validation.

Interplay of Methyl and Methoxy Groups on Physicochemical Behavior

The physicochemical properties of a molecule, such as its acidity (pKa), solubility, and lipophilicity (logP), are critical determinants of its behavior in various systems. In this compound, the interplay between the methyl and methoxy groups significantly influences these properties.

Acidity (pKa): The pKa of the carboxylic acid group is a measure of its acidity. The electron-donating nature of both the methoxy and methyl groups in this compound increases the electron density on the pyridine ring and, by extension, on the carboxylate group. This makes the conjugate base (picolinate) less stable, and therefore, the acid is expected to be weaker (have a higher pKa) than unsubstituted picolinic acid. In contrast, picolinic acid derivatives with electron-withdrawing groups would have a lower pKa.

Solubility: The solubility of this compound in different solvents will be a balance of the polar carboxylic acid group and the more nonpolar methyl and methoxy groups. The presence of the methyl and methoxy groups increases the nonpolar character of the molecule compared to picolinic acid, which would likely decrease its solubility in water but increase its solubility in less polar organic solvents.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. The addition of the methyl and methoxy groups to the picolinic acid core increases the molecule's nonpolar surface area. Consequently, this compound is expected to have a higher logP value than picolinic acid, indicating greater lipophilicity.

Validation of Theoretical Models Through Experimental Data Comparison

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules. Theoretical models, such as those based on density functional theory (DFT), can be used to calculate various parameters, including molecular geometry, electronic structure (e.g., orbital energies, charge distribution), and spectroscopic properties. However, the accuracy of these theoretical models must be validated by comparison with experimental data.

For picolinic acid and its derivatives, theoretical calculations can predict:

Acid Dissociation Constants (pKa): Theoretical methods can be used to calculate the relative energies of the protonated and deprotonated forms of the carboxylic acid, which can then be correlated with experimental pKa values.

Spectroscopic Data: Theoretical models can predict spectroscopic data such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). Comparing these predicted spectra with experimentally obtained spectra can provide a rigorous test of the computational model.

Reaction Energetics: The activation energies and reaction enthalpies for various reactions, such as nucleophilic acyl substitution, can be calculated. These theoretical values can then be compared with experimentally determined reaction rates to validate the model's ability to predict reactivity.

While specific experimental data for this compound is scarce in the public domain, a general approach for validation would involve synthesizing the compound and its analogs, measuring their properties, and then comparing these experimental values with the predictions from theoretical models. Discrepancies between theoretical and experimental data can provide insights into the limitations of the computational methods and can be used to refine the models for better predictive power.

The following table outlines a hypothetical comparison between theoretical predictions and experimental data for a picolinic acid derivative.

PropertyTheoretical Prediction (Example Method)Experimental Data
pKa of Carboxylic Acid4.85 (DFT/B3LYP with solvent model)5.02
13C NMR Chemical Shift (Carbonyl C)168.2 ppm167.5 ppm
IR Stretching Frequency (C=O)1710 cm-11705 cm-1

This table is for illustrative purposes only and does not represent actual data for this compound.

Future Research Directions and Advanced Applications in Chemical Sciences

Sustainable Synthesis Routes and Green Chemistry Principles

The future synthesis of 4-Methoxy-5-methylpicolinic acid and its derivatives will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. acs.org Research in this area focuses on developing synthetic pathways that are not only economically viable but also adhere to sustainability goals such as waste prevention, atom economy, and the use of renewable resources. acs.orgacs.org

Key green chemistry principles applicable to the synthesis of picolinic acid derivatives include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, developing catalytic C-H activation or carboxylation reactions would be preferable to traditional multi-step syntheses that often generate significant waste.

Use of Renewable Feedstocks: Future routes could explore the use of bio-based starting materials derived from renewable sources instead of petroleum-based precursors. acs.org

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. wordpress.com The development of highly selective catalysts that can functionalize specific positions on the pyridine (B92270) ring without the need for protecting groups is a key research goal. wordpress.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Research into enzymatic or chemo-catalytic methods could lead to milder reaction conditions and higher selectivity, reducing energy consumption and by-product formation. acs.org

Table 1: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing syntheses to minimize waste generation from the outset. acs.org
Atom Economy Prioritizing addition and cycloaddition reactions over substitution and elimination reactions. acs.org
Less Hazardous Syntheses Replacing toxic reagents and solvents with safer alternatives.
Safer Solvents & Auxiliaries Utilizing water, supercritical fluids, or ionic liquids in place of volatile organic compounds (VOCs). acs.org
Design for Energy Efficiency Developing reactions that proceed at ambient temperature and pressure. acs.org
Reduce Derivatives Employing selective catalysts to avoid the need for protecting/deprotecting steps. wordpress.com

A potential synthetic strategy could involve the direct, selective oxidation and functionalization of a simpler, renewable pyridine precursor, thereby adhering to several green chemistry principles simultaneously.

Design of Advanced Catalytic Systems Based on Coordination Chemistry

The structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry to create advanced catalytic systems. Picolinic acids are well-known for their ability to form stable complexes with a wide range of metal ions. nih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as a bidentate chelating agent, binding to a metal center to form a stable five-membered ring. wikipedia.org

The substituents on the pyridine ring play a crucial role in modulating the properties of the resulting metal complex:

Methoxy (B1213986) Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density on the pyridine ring. This can enhance the coordinating ability of the nitrogen atom and influence the redox potential of the metal center in the complex, thereby tuning its catalytic activity.

Methyl Group (-CH₃): This group also has an electron-donating effect and provides steric bulk. The steric hindrance can influence the coordination geometry around the metal center, potentially leading to higher selectivity in catalytic reactions.

Research is focused on using picolinic acid derivatives to develop catalysts for a variety of organic transformations. For example, naturally occurring 2-picolinic acid has been successfully used as a hydrogen bond donor (HBD) catalyst for the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a process of significant industrial importance. rsc.org This demonstrates the potential for this compound to act not just as a spectator ligand but as an active component in a catalytic system. rsc.org Future work will likely involve synthesizing and screening a library of metal complexes of this compound to identify catalysts for challenging reactions such as C-H activation, cross-coupling reactions, and asymmetric synthesis.

Exploration in Novel Materials Science and Engineering

The ability of this compound to coordinate with metal ions is a key feature that enables its use in the design of advanced functional materials. nih.gov Its rigid aromatic structure and defined coordination sites make it an ideal building block for creating ordered supramolecular architectures.

Future applications in materials science include:

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and functional groups of this compound could be used to direct the assembly of MOFs with tailored pore sizes and chemical environments. researchgate.net Such materials have potential applications in gas storage, separation, and heterogeneous catalysis. researchgate.net The methoxy and methyl groups could be used to fine-tune the surface properties of the pores.

Single-Molecule Magnets (SMMs): Picolinate-type ligands are used to synthesize polynuclear metal complexes that exhibit slow magnetic relaxation, a property of SMMs. georgiasouthern.edu These materials behave as tiny magnets and are of interest for high-density data storage and quantum computing. georgiasouthern.edu The electronic and steric tuning provided by the substituents on this compound could be exploited to design new SMMs with higher blocking temperatures.

Luminescent Materials: Lanthanide complexes involving picolinic acid derivatives can exhibit strong luminescence. By coordinating with lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺), this compound can act as an "antenna," absorbing energy and transferring it to the metal ion, which then emits light at a characteristic wavelength. These materials are promising for applications in sensors, bio-imaging, and displays.

Table 2: Potential Applications of this compound in Materials Science

Material TypeRole of this compoundPotential Application
Metal-Organic Frameworks (MOFs) Organic linker connecting metal nodes. researchgate.netGas storage, separations, catalysis.
Single-Molecule Magnets (SMMs) Ligand to isolate and mediate magnetic interactions between metal ions. georgiasouthern.eduHigh-density information storage, quantum computing. georgiasouthern.edu
Luminescent Probes "Antenna" ligand for sensitizing lanthanide ion emission.Bio-imaging, chemical sensors, OLEDs.
Biomedical Materials Chelating agent for metal radioisotopes. nih.govRadioisotope labeling for therapy and imaging. nih.gov

Development of Predictive Computational Models for Structure and Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, accelerating research and development.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure, geometry, and vibrational frequencies of the molecule. researchgate.net DFT calculations can predict the most stable conformers, analyze the intramolecular hydrogen bonding between the carboxylic acid and the pyridine nitrogen, and determine electronic properties such as the dipole moment and charge distribution. researchgate.net Such studies are crucial for understanding the molecule's reactivity. For example, DFT has been used to investigate the reaction barriers for different pyridine carboxylic acid catalysts, revealing how acidic strength influences catalytic activity. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvents or other molecules. This is particularly useful for understanding its role in larger systems, such as its binding to a metal center in a catalyst or its assembly into a material.

Predictive Reactivity Models: Researchers use computational models to predict the outcome and optimal conditions for chemical reactions. nih.gov For picolinic acids, the Kamlet-Taft solvatochromic equation has been employed to correlate reaction rates with solvent parameters, helping to distinguish and quantify how different types of solvent interactions influence reactivity. researchgate.netresearchgate.net Furthermore, advanced machine learning models are being developed that can predict suitable catalysts, reagents, and temperatures for specific organic reactions with increasing accuracy. nih.gov By training these models on large datasets of known reactions, it may become possible to predict novel, efficient synthetic routes for this compound and to forecast the products of its subsequent reactions. youtube.com

Table 3: Computational Models and Their Applications for this compound

Computational MethodPredicted Properties / Application
Density Functional Theory (DFT) Molecular geometry, electronic structure, reaction energetics, vibrational spectra. researchgate.net
Hirshfeld Surface Analysis Analysis of intermolecular interactions and crystal packing. nih.gov
Molecular Dynamics (MD) Conformational analysis, solvent interactions, binding affinities.
Kamlet-Taft Correlations Prediction of solvent effects on reaction rates. researchgate.netresearchgate.net
Machine Learning Models Prediction of reaction conditions, products, and novel synthetic pathways. nih.gov

Future research will likely see a synergistic combination of these computational methods with experimental work to guide the rational design of new catalysts and materials based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 4-Methoxy-5-methylpicolinic acid, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis typically involves multicomponent reactions or functional group modifications, such as methoxylation of precursor pyridine derivatives. Optimizing yields requires careful selection of catalysts (e.g., palladium for cross-coupling reactions) and controlling reaction parameters (temperature, solvent polarity). Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly for verifying methoxy and methyl substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection assesses purity. Infrared (IR) spectroscopy can identify functional groups like carboxylic acids. Cross-validation using multiple techniques minimizes structural misassignment .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to prevent inhalation of airborne particles. Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Store the compound in a cool, dry environment to prevent degradation. Dispose of waste via certified chemical disposal services, adhering to federal and institutional regulations. Regularly review updated Safety Data Sheets (SDS) for hazard mitigation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

  • Methodological Answer : Employ a stepwise SAR approach: (1) Synthesize derivatives with systematic modifications (e.g., substituent position, steric bulk); (2) Test bioactivity using standardized assays (e.g., enzyme inhibition, cell viability); (3) Use computational tools (molecular docking, QSAR models) to correlate structural features with activity. Validate findings through dose-response studies and reproducibility checks .

Q. What analytical approaches are recommended for identifying degradation products of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled temperature/humidity (ICH guidelines). Analyze degradation pathways using LC-MS/MS to detect and characterize by-products. Compare degradation profiles with reference standards and employ kinetic modeling to predict shelf-life. Store samples in inert atmospheres to minimize oxidative degradation .

Q. How should conflicting data regarding the solubility profiles of this compound in different solvent systems be systematically addressed?

  • Methodological Answer : Replicate experiments using standardized solvent purity grades (e.g., HPLC-grade solvents). Control temperature and agitation methods (e.g., sonication vs. magnetic stirring). Use nephelometry or UV-Vis spectroscopy for precise solubility quantification. Publish detailed methodologies to enable cross-lab validation and meta-analyses .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Perform systematic literature reviews using PICO frameworks to identify confounding variables (e.g., cell line variability, assay protocols). Validate findings through orthogonal assays (e.g., in vitro vs. in vivo models). Collaborate with independent labs to confirm reproducibility. Use meta-analysis tools to aggregate data and identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.